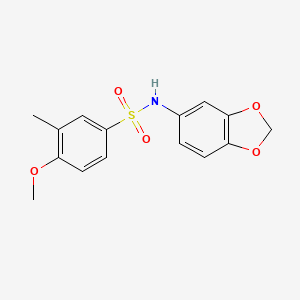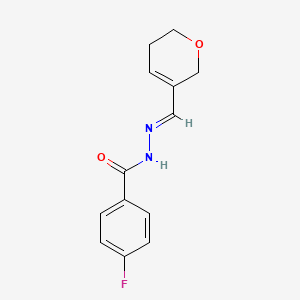
1-(2-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde, commonly known as CBR-5884, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of indole, which is a heterocyclic aromatic compound commonly found in various natural products, including tryptophan, an essential amino acid. CBR-5884 has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in several studies.
Mecanismo De Acción
CBR-5884 acts as a positive allosteric modulator of the NMDA receptor, meaning that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in NMDA receptor-mediated synaptic transmission, which can lead to changes in neuronal activity and plasticity.
Biochemical and Physiological Effects:
CBR-5884 has been shown to have a number of biochemical and physiological effects. In addition to enhancing NMDA receptor-mediated synaptic transmission, it has been shown to increase the phosphorylation of proteins involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and the Ca2+/calmodulin-dependent protein kinase II (CaMKII). CBR-5884 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBR-5884 has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It has also been shown to have a high degree of selectivity for the NMDA receptor, which reduces the likelihood of off-target effects. However, CBR-5884 also has some limitations. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its effects on the NMDA receptor may vary depending on the experimental conditions, such as the concentration of glutamate or other modulators.
Direcciones Futuras
For research on CBR-5884 include its potential use as a therapeutic agent for neurological disorders, the development of new analogs with improved properties, and further research on its biochemical and physiological effects.
Métodos De Síntesis
CBR-5884 can be synthesized using a variety of methods. One common method is the reaction of 2-chlorobenzyl chloride with 7-ethylindole-3-carbaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
CBR-5884 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory. CBR-5884 has been shown to enhance NMDA receptor-mediated synaptic transmission, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-13-7-5-8-16-15(12-21)11-20(18(13)16)10-14-6-3-4-9-17(14)19/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEHWVSPPNXDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)